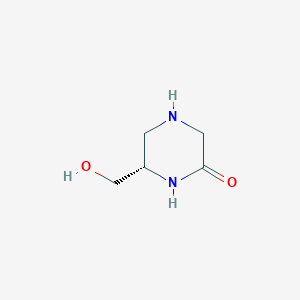

(6S)-6-(hydroxymethyl)piperazin-2-one

描述

Significance of Chiral Piperazinone Scaffolds in Modern Chemical Biology

Chiral piperazinone scaffolds are recognized as "privileged structures" in medicinal chemistry. This designation is attributed to their frequent appearance in a diverse array of biologically active compounds. nih.gov The inherent structural features of the piperazinone ring, including its conformational flexibility and the presence of hydrogen bond donors and acceptors, allow it to interact with a variety of biological targets with high affinity and specificity. wellcomeopenresearch.org

A key aspect of their significance lies in their ability to act as peptidomimetics. The piperazinone framework can mimic the turn structures of peptides, which are crucial for protein-protein interactions and other biological recognition processes. This mimicry allows for the design of small molecules that can modulate these interactions, offering therapeutic potential in areas such as oncology and virology. Furthermore, the introduction of a chiral center, as seen in (6S)-6-(hydroxymethyl)piperazin-2-one, provides a three-dimensional architecture that can enhance binding to specific biological targets. The versatility of the piperazine (B1678402) core allows for the development of novel bioactive molecules to treat a wide range of diseases. researchgate.net

Stereochemical Purity and Biological Relevance of (6S)-Configuration

The concept of chirality is fundamental in drug design and development, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit markedly different pharmacological and toxicological profiles. This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

The stereochemical purity of a pharmaceutical agent is therefore of paramount importance. In the case of this compound, the "(6S)" designation specifies a particular spatial arrangement of the hydroxymethyl group at the 6th position of the piperazinone ring. While the specific biological advantages of the (6S)-configuration for this particular molecule are a subject of ongoing investigation, it is a well-established principle that a single enantiomer of a chiral drug is often responsible for the desired therapeutic effect. The other enantiomer may be less active, inactive, or in some cases, contribute to undesirable side effects. Therefore, the synthesis and use of enantiomerically pure compounds like this compound are critical for ensuring optimal efficacy and safety in drug discovery. The synthesis of four configurational isomers of a related piperazinone derivative revealed that the (3S, 6S)-isomer exhibited significantly higher binding affinity to its target, highlighting the importance of specific stereochemistry. researchgate.net

Historical Context of Piperazinone Synthesis and Applications

The history of piperazine-containing compounds in medicine dates back to the early 20th century, when piperazine itself was first utilized for the treatment of gout and later as an anthelmintic. jocpr.com The synthesis of the core piperazine ring has evolved over the decades, with early methods often involving the reaction of ethylenediamine (B42938) with 1,2-dihaloethanes.

The development of synthetic routes to the more complex piperazinone scaffold followed, with early approaches often focusing on the cyclization of N-substituted amino acid derivatives. A significant challenge in the history of piperazinone synthesis has been the control of stereochemistry. The demand for enantiomerically pure piperazinones for pharmaceutical applications has driven the development of asymmetric synthesis methodologies. In recent years, there has been a surge in the development of novel and efficient methods for the synthesis of chiral piperazinones. These modern techniques often employ chiral auxiliaries, asymmetric catalysis, and enzymatic resolutions to achieve high levels of stereocontrol. This evolution from racemic syntheses to highly stereoselective methods reflects the growing understanding of the importance of chirality in the biological activity of piperazinone-containing molecules.

Compound Information

| Compound Name |

| This compound |

| D-glucosamine hydrochloride |

| Piperazine |

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 205993-34-6 |

| Molecular Formula | C5H10N2O2 |

| Molecular Weight | 130.15 g/mol |

| IUPAC Name | This compound |

Structure

3D Structure

属性

IUPAC Name |

(6S)-6-(hydroxymethyl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c8-3-4-1-6-2-5(9)7-4/h4,6,8H,1-3H2,(H,7,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUYCCFUYHPVGG-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=O)CN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 6s 6 Hydroxymethyl Piperazin 2 One

Enantioselective Approaches to (6S)-6-(hydroxymethyl)piperazin-2-one and Chiral Piperazinones

The demand for enantiopure chiral piperazinones has driven the development of sophisticated synthetic strategies that can be broadly categorized into chiral pool-derived pathways and asymmetric catalytic methods. These approaches aim to control the stereochemistry at the C6 position, yielding the desired (S)-enantiomer with high optical purity.

Chiral Pool-Derived Synthetic Pathways

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. This strategy leverages the inherent chirality of these precursors to construct complex chiral molecules like this compound.

A notable example of chiral pool synthesis is the preparation of this compound from D-glucosamine hydrochloride. This approach takes advantage of the well-defined stereochemistry of this abundant amino sugar to construct the chiral piperazinone core. The synthesis of (6R)-6-(hydroxymethyl)piperazin-2-one, this compound, and (6S)-6-[(1R, 2S, 3R)-1,2,3,4-tetrahydroxybutyl]piperazin-2-one in their optically pure forms has been successfully achieved starting from D-glucosamine hydrochloride researchgate.net.

Optically active amino acids and their corresponding esters are versatile chiral building blocks for the synthesis of substituted piperazinones. The inherent chirality of amino acids provides a straightforward route to enantiomerically enriched piperazinone scaffolds. Various natural and unnatural amino acids can be transformed into chiral 1,2-diamines, which are key intermediates in the construction of the piperazine (B1678402) ring nih.gov. For instance, a five-step synthetic route starting from amino acids has been developed to generate 3-substituted piperazine-2-acetic acid esters with high enantiomeric purity nih.gov.

One common strategy involves the conversion of an amino acid to a β-keto ester, followed by reductive amination to form a 1,2-diamine. This diamine can then undergo cyclization to afford the desired piperazinone. However, in some cases, such as the synthesis of 3-phenyl substituted-2-piperazine acetic acid esters, racemization can occur during the synthesis nih.gov.

Another approach involves the sequential enolate alkylation of diketopiperazine templates derived from amino acids. This method has been shown to proceed with high levels of diastereoselectivity (>90% de), leading to quaternary α-amino acids in high enantiomeric excess (>98% ee) after deprotection and hydrolysis.

The following table summarizes the synthesis of chiral piperazines from amino acid-derived precursors:

| Starting Amino Acid | Key Intermediate | Final Product | Stereoselectivity | Reference |

| (S)-Alanine | (S)-4-((tert-butoxycarbonyl)amino)-3-oxopentanoate | 2,3-disubstituted piperazine acetic acid ester | High enantiomeric purity | nih.gov |

| Phenylglycine | β-keto ester | 3-phenyl piperazine-2-acetic acid ester | Racemization observed | nih.gov |

Enantiopure piperazine-2-carboxylic acid and its derivatives serve as valuable starting materials for the synthesis of more complex chiral piperazinones. An efficient and scalable synthesis of differentially protected 2-(hydroxymethyl)piperazines has been developed starting from the commercially available (2S)-piperazine-2-carboxylic acid dihydrochloride (B599025) researchgate.net. These building blocks are useful for creating libraries of biologically active compounds. The process for preparing optically active piperazine-2-carboxylic acid derivatives can involve the asymmetric hydrogenation of the corresponding pyrazinecarboxylic acid derivatives, catalyzed by optically active rhodium complexes google.com.

Asymmetric Catalytic Strategies

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the direct creation of chiral centers with high enantioselectivity using small amounts of a chiral catalyst.

Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a robust method for the synthesis of enantioenriched piperazin-2-ones. This reaction involves the palladium-catalyzed decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones, which allows for the synthesis of a variety of highly enantioenriched tertiary piperazine-2-ones nih.gov. The resulting products can be further elaborated to access a diverse range of chiral piperazine derivatives.

In a specific example, the intramolecular Pd-catalyzed AAA of a substrate with an N-methoxy amide as the nucleophile demonstrated a higher yield when a chiral ligand, (R, R)-4, was used (91%) compared to an achiral ligand like dppp (70%) nih.gov. Further optimization of the reaction conditions, including the palladium source and base, led to the formation of a piperazinone in up to 82% yield and 97.5% ee nih.gov.

The following table provides examples of palladium-catalyzed asymmetric allylic alkylation for the synthesis of chiral piperazinones:

| Substrate | Catalyst System | Product | Yield (%) | ee (%) | Reference |

| Differentially N-protected piperazin-2-one (B30754) | Pd₂(dba)₃ / Chiral Ligand | Enantioenriched tertiary piperazin-2-one | High | High | nih.gov |

| N-methoxy amide substituted pyrrole | Pd₂(dba)₃CHCl₃ / (R, R)-4 | Piperazinone | 91 | - | nih.gov |

| 5-bromo-2-(N-Boc-aminomethyl)pyrrole | Pd₂(dba)₃CHCl₃ / Rac-4 | Piperazinone | 82 | 97.5 | nih.gov |

Metal-Promoted Cascade Reactions

Metal-promoted cascade reactions offer an efficient approach to the synthesis of piperazinones by enabling the formation of multiple chemical bonds in a single, one-pot operation. thieme-connect.combohrium.com These processes are valued for their atom economy and for simplifying complex synthetic sequences. Various transition metals, including palladium, rhodium, and iridium, have been employed to catalyze such transformations. nih.gov

One notable strategy involves a cascade, metal-promoted reaction utilizing a chloro allenylamide, a primary amine, and an aryl iodide to produce piperizinones in good yields. thieme-connect.comresearchgate.net This one-pot process facilitates the formation of three new bonds and allows for the introduction of structural diversity at two different points on the molecule, making it suitable for combinatorial synthesis. thieme-connect.combohrium.com The reaction conditions are optimized to control the rates of the several processes involved, and the methodology has been shown to tolerate various functional groups, including electron-donating and electron-accepting groups on the aryl iodide, as well as acidic functionalities like hydroxyl and N-Boc groups. thieme-connect.com

In a different approach, iridium and rhodium complexes have been used to catalyze an efficient enantioselective reductive amination and amidation cascade reaction. nih.gov This method couples simple alkyl diamines with α-ketoesters to afford chiral piperazinone products. nih.govacs.org Interestingly, the choice of metal catalyst is dependent on the substitution pattern of the diamine substrate to achieve high enantioselectivity. Iridium catalysts are preferred for disubstituted alkyl diamines, while rhodium catalysts are more effective for monosubstituted ones, proceeding through distinct intermediate types. nih.gov

| Catalyst System | Substrates | Key Features | Yield | Enantiomeric Excess (ee) | Reference |

| Pd(0) / Ligand | Chloro allenylamide, Primary amine, Aryl iodide | One-pot, 3-bond formation, 2 points of diversity | 50-90% | N/A | thieme-connect.combohrium.com |

| Ir-complex / Additives | Disubstituted alkyl diamines, α-ketoesters | Asymmetric cascade, Reductive amination/amidation | High | High | nih.gov |

| Rh-complex / Additives | Monosubstituted alkyl diamines, α-ketoesters | Asymmetric cascade, Reductive amination/amidation | High | Good | nih.govacs.org |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the high selectivity of biocatalysts with the versatility of traditional chemical reactions to create efficient and sustainable synthetic pathways. mdpi.com This approach is particularly valuable for establishing stereocenters with high fidelity, a critical requirement for the synthesis of chiral molecules like this compound. nih.govrsc.org

While specific chemoenzymatic routes directly targeting this compound are not extensively detailed in the literature, analogous strategies for related nitrogen heterocycles highlight the potential of this methodology. nih.govnih.gov Key enzymatic transformations often involve stereoselective reduction or C-N bond formation. For instance, ene reductases (EREDs) and imine reductases (IREDs) can be used in cascade reactions to convert simple achiral starting materials into chiral amines with high enantiomeric excess. rsc.org

One powerful strategy involves a one-pot amine oxidase/ene-imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov Another relevant approach is the use of lyases, such as ethylenediamine-N,N′-disuccinic acid (EDDS) lyase, to catalyze the asymmetric hydroamination of a C-C double bond. This enzymatic step, when combined with a subsequent chemical cyclization, can produce chiral heterocycles like dihydrobenzoxazinones and dihydroquinoxalinones in high yield and optical purity (ee >99%). nih.gov Such a strategy could be adapted for piperazinone synthesis, where an enzyme establishes the key stereocenter before a chemical ring-closing step.

| Enzyme Class | Transformation | Key Advantage | Application to Piperazinone Synthesis | Reference |

| Ene/Imine Reductase (ERED/IRED) | Asymmetric reduction of C=C and C=N bonds | High enantioselectivity from achiral precursors | Creation of chiral diamine intermediates | nih.govrsc.org |

| Lyase (e.g., EDDS Lyase) | Asymmetric hydroamination | Direct formation of a stereogenic C-N bond | Stereoselective synthesis of amino acid precursors for cyclization | nih.gov |

| Lipase | Kinetic resolution | Separation of enantiomers | Resolution of racemic piperazinone precursors | mdpi.com |

Auxiliary-Controlled Asymmetric Syntheses

Asymmetric synthesis utilizing chiral auxiliaries is a classical and robust method for controlling the stereochemical outcome of a reaction. uwindsor.caiipseries.org In this approach, an enantiomerically pure molecule (the auxiliary) is temporarily incorporated into the substrate, directing the stereochemistry of a subsequent bond-forming reaction to produce one diastereomer preferentially. The auxiliary is then cleaved to yield the desired enantiomerically enriched product. iipseries.org

The synthesis of chiral piperazin-2-ones has been achieved using this strategy, often starting from readily available chiral pool materials like amino acids. dicp.ac.cn Although specific examples detailing an auxiliary-controlled synthesis of this compound are sparse, the principles have been widely applied to the synthesis of substituted piperazinones. nih.gov The auxiliary can be attached to one of the nitrogen atoms or to a precursor side chain, where its steric bulk and electronic properties guide the approach of reagents during cyclization or substitution reactions.

The effectiveness of this method is measured by the diastereomeric excess (d.e.) of the product formed before the auxiliary is removed. High diastereoselectivity is crucial for obtaining a final product with high enantiomeric purity.

Cyclization Strategies for Piperazinone Ring Formation

The formation of the six-membered piperazinone ring is the cornerstone of any synthesis of this compound. Various cyclization strategies have been developed, which can be broadly categorized based on the specific bond-forming reactions employed to close the ring. researchgate.net

Reductive Amination Sequences

Reductive amination is a powerful and widely used method for forming C-N bonds. In the context of piperazinone synthesis, it is often employed in tandem or cascade sequences where an initial reductive amination is followed by an intramolecular cyclization to form the heterocyclic ring. acs.orgorganic-chemistry.org

A highly effective one-pot tandem reductive amination-transamidation-cyclization reaction has been developed to produce a variety of substituted piperazin-2-ones. organic-chemistry.org This method typically involves the reaction of an N-(2-oxoethyl)amide with an α-amino ester in the presence of a mild reducing agent like sodium triacetoxyborohydride. acs.org The reaction proceeds through the initial formation of a secondary amine via reductive amination, which then undergoes an intramolecular N,N'-acyl transfer and cyclization to yield the piperazinone core. acs.orgorganic-chemistry.org The efficiency of the cyclization step can be influenced by additives such as acetic acid. acs.org

Furthermore, transition-metal-catalyzed asymmetric reductive amination has been developed as an elegant method to produce chiral piperazinones. nih.govacs.org This approach couples diamines with α-ketoesters, where the catalyst and chiral ligands control the stereochemical outcome of the initial reductive amination, leading to an enantioselective cyclization. acs.org

| Starting Material 1 | Starting Material 2 | Reducing Agent / Catalyst | Key Features | Reference |

| N-(2-oxoethyl)acetamide | L-phenylalanine methyl ester | Sodium triacetoxyborohydride | One-pot tandem sequence | acs.orgorganic-chemistry.org |

| N-monosubstituted diamine | α-ketoester | Rh-L2a complex | Asymmetric cascade reaction | acs.org |

| N-Boc-piperazine | Aldehyde | Sodium triacetoxyborohydride | N-alkylation via reductive amination | mdpi.com |

Intramolecular Cyclization Protocols

Intramolecular cyclization strategies involve the synthesis of a linear precursor that already contains all the necessary atoms for the piperazinone ring. The final ring-closing step is then achieved through an intramolecular reaction, often with high efficiency due to favorable proximity effects. nih.gov

One such strategy is the intramolecular reductive cyclization of a conjugated keto-azide intermediate. This approach was used to construct a 2,3,6-trisubstituted piperidine skeleton, demonstrating the utility of reducing an azide to an amine in situ, which then cyclizes onto a nearby electrophilic center. nih.gov

Another innovative method involves the catalytic reductive cyclization of dioximes to form the piperazine ring. mdpi.comnih.gov This process begins with the double Michael addition of nitrosoalkenes to a primary amine to create a bis(oximinoalkyl)amine precursor. Subsequent catalytic hydrogenation reduces the oxime groups and initiates a cyclization cascade, ultimately yielding the piperazine core. mdpi.com The key steps involve the hydrogenolysis of N-O bonds to form a diimine intermediate, which then cyclizes and is further reduced to the final piperazine product. mdpi.com This method allows for the construction of the piperazine ring from a simple primary amino group. nih.gov

Novel Ring-Closing Methodologies (e.g., Cope-type Hydroamination)

The exploration of novel ring-closing methodologies provides access to new synthetic pathways and mechanistic paradigms for constructing heterocyclic rings. The Cope-type hydroamination is one such reaction, representing a metal-free, intramolecular hydroamination that proceeds through a concerted, pericyclic transition state. nih.govrsc.orgresearchgate.net

This reaction is the microscopic reverse of the well-known Cope elimination. rsc.orgresearchgate.net In this transformation, a hydroxylamine with a pendant olefin undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form a new C-N and C-H bond in a single, atom-economical step. nih.gov While this method has been primarily developed for the synthesis of five-membered pyrrolidine rings, the underlying principles are applicable to the formation of six-membered rings like piperazinones. nih.govresearchgate.net

The reaction can be promoted by protic solvents and catalyzed by chiral thioureas, which stabilize the polar, dipolar transition state through hydrogen bonding. nih.gov This catalytic, enantioselective variant makes the Cope-type hydroamination a promising, though still developing, strategy for the asymmetric synthesis of nitrogen heterocycles. nih.gov Its application would offer a mechanistically distinct alternative to the more common metal-catalyzed hydroamination methods. scite.ai

Protective Group Chemistry in this compound Synthesis

The molecular structure of this compound contains two key functional groups that typically require protection during synthesis: a secondary amine within the piperazinone ring and a primary hydroxyl group. The strategic use of protecting groups is crucial to prevent unwanted side reactions and to direct the synthesis towards the desired product with high chemo- and stereoselectivity. Orthogonal protecting group strategies are particularly valuable, as they allow for the selective deprotection of one functional group in the presence of another, enabling stepwise molecular elaboration.

Commonly employed protecting groups for the amine functionality in piperazine and piperazinone synthesis include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The selection of a suitable protecting group depends on its stability under the reaction conditions of subsequent steps and the ease of its removal without affecting other parts of the molecule.

An example of a synthetic approach for a related chiral piperazinone derivative involves the use of a Boc group for the ring nitrogen. In the synthesis of 4-tert-Butyloxycarbonyl-6(S)-(hydroxymethyl)-3(S)-(1-methylethyl)piperazin-2-one, the Boc group serves to protect the amine, while the hydroxyl group may be protected by another group, or its reactivity managed by the reaction conditions. researchgate.net

The following table summarizes common protecting groups that are applicable in the synthesis of this compound and their typical deprotection conditions, illustrating the principles of orthogonal protection.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Acidic conditions (e.g., TFA, HCl) |

| Amine | Benzyloxycarbonyl | Cbz | Hydrogenolysis (e.g., H₂, Pd/C) |

| Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride ion source (e.g., TBAF) |

| Hydroxyl | Benzyl | Bn | Hydrogenolysis (e.g., H₂, Pd/C) |

This table presents a generalized overview of protecting groups applicable to the synthesis of chiral piperazinones.

A key challenge in the synthesis of polysubstituted piperazinones is the selective functionalization at different positions. This is where a well-designed orthogonal protecting group strategy becomes indispensable. For instance, a synthetic route might employ a Boc group on one of the piperazine nitrogens and a Cbz group on the other, allowing for selective deprotection and subsequent reaction at each nitrogen atom.

Scalability and Efficiency Considerations in Synthetic Route Design

The transition of a synthetic route from a laboratory scale to an industrial scale introduces a new set of challenges that must be addressed to ensure a process is economically viable, safe, and environmentally sustainable. For the synthesis of this compound, several factors related to scalability and efficiency are of paramount importance.

Furthermore, the safety of the chemical process is a critical consideration. Reactions that involve highly energetic intermediates, toxic reagents, or extreme reaction conditions may be difficult to implement safely on a large scale. The development of milder and safer reaction protocols is an active area of research in process chemistry.

The following table outlines key parameters that are typically evaluated when assessing the scalability and efficiency of a synthetic route for a pharmaceutical intermediate like this compound.

| Parameter | Description | Importance for Scalability |

| Overall Yield | The total amount of desired product obtained relative to the theoretical maximum. | Directly impacts the cost-effectiveness of the process. |

| Process Mass Intensity (PMI) | The total mass of materials used (solvents, reagents, process water) to produce a unit mass of the final product. | A key metric for evaluating the environmental impact and sustainability of a process. |

| Atom Economy | The measure of the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. | Higher atom economy leads to less waste generation. |

| Number of Synthetic Steps | The total number of individual chemical transformations required to synthesize the target molecule. | Fewer steps generally lead to higher overall yields and reduced production time and cost. |

| Purification Methods | The techniques used to isolate and purify the product at each step (e.g., chromatography, crystallization). | Crystallization is generally preferred over chromatography for large-scale production due to lower cost and solvent consumption. |

| Safety Profile | The inherent hazards associated with the reagents, intermediates, and reaction conditions. | A critical factor for ensuring safe operation at an industrial scale. |

This table provides a framework for evaluating the scalability and efficiency of chemical syntheses.

In a gram-scale synthesis of a chiral piperazin-2-one via palladium-catalyzed asymmetric hydrogenation, a 93% yield was achieved, demonstrating the potential for high efficiency in this class of reactions. dicp.ac.cn Such catalytic methods are often highly desirable for large-scale synthesis due to their high efficiency and selectivity, which can lead to a reduction in the number of synthetic steps and purification requirements.

Ultimately, the development of a scalable and efficient synthesis for this compound will likely involve a combination of a judicious choice of starting materials from the chiral pool, the implementation of a robust and orthogonal protecting group strategy, and the optimization of reaction conditions to maximize yield and minimize waste.

Chemical Reactivity and Derivatization Studies of the 6s 6 Hydroxymethyl Piperazin 2 One Scaffold

Functionalization of the Hydroxymethyl Moiety at C-6

The primary alcohol at the C-6 position is a key site for introducing structural diversity. Its reactivity is characteristic of primary alcohols, allowing for transformations such as esterification, etherification, and oxidation to generate a variety of functional groups and extend side chains.

The hydroxyl group of the (6S)-6-(hydroxymethyl)piperazin-2-one scaffold can be readily converted into esters and ethers to modify the molecule's steric bulk, polarity, and potential for hydrogen bonding.

Esterification is typically achieved under standard conditions, reacting the alcohol with acyl chlorides or carboxylic anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. Alternatively, coupling with carboxylic acids can be promoted by dehydrating agents such as carbodiimides (e.g., DCC, EDCI). These reactions are generally high-yielding and allow for the introduction of a wide array of acyl groups, from simple alkyl and aryl esters to more complex functionalities.

Etherification , such as the Williamson ether synthesis, can be employed by first deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. This method is effective for introducing small alkyl chains. For bulkier groups, alternative methods like Mitsunobu reaction conditions (using triphenylphosphine (B44618) and a dialkyl azodicarboxylate) can provide access to a broader range of ethers.

| Reaction Type | Reagents | Product Type |

| Esterification | Acyl Halide, Base (e.g., TEA) | Ester |

| Esterification | Carboxylic Anhydride, Base | Ester |

| Esterification | Carboxylic Acid, Coupling Agent (e.g., EDCI) | Ester |

| Etherification | Alkyl Halide, Strong Base (e.g., NaH) | Ether |

This table represents common, expected reactions for the primary alcohol of the scaffold, though specific examples for this exact molecule are not extensively documented in publicly available literature.

Oxidation of the C-6 hydroxymethyl group provides access to the corresponding aldehyde and carboxylic acid derivatives, which are valuable intermediates for further functionalization. The choice of oxidant and reaction conditions determines the oxidation state of the product.

Milder, controlled oxidation using reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) in an anhydrous solvent like dichloromethane (B109758) will yield the aldehyde, (6S)-6-formylpiperazin-2-one. This aldehyde is a versatile handle for subsequent reactions like reductive amination or Wittig reactions.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4), chromic acid (Jones reagent), or a two-step Swern or Parikh-Doering oxidation followed by treatment with sodium chlorite, will oxidize the primary alcohol directly to the carboxylic acid, (6S)-2-oxopiperazine-6-carboxylic acid. This carboxylic acid derivative can then be used in amide bond-forming reactions.

| Product | Reagents | Typical Conditions |

| Aldehyde | PCC or DMP | CH₂Cl₂, Room Temperature |

| Carboxylic Acid | KMnO₄, H₂SO₄ | Acetone, 0 °C to Room Temperature |

| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to Room Temperature |

This table outlines standard oxidation reactions applicable to the primary alcohol of the scaffold.

The hydroxymethyl group serves as a platform for the introduction of more complex and diverse side chains. One common strategy involves converting the alcohol to a better leaving group, such as a tosylate or mesylate, by reacting it with toluenesulfonyl chloride or methanesulfonyl chloride, respectively, in the presence of a base. This activated intermediate can then undergo nucleophilic substitution with a wide range of nucleophiles (e.g., azides, cyanides, thiols, or carbanions) to introduce new functionalities and build molecular complexity.

Another approach is through the aldehyde intermediate obtained from oxidation. This aldehyde can participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) condensations or Grignard reactions, to extend the side chain.

Modifications at Piperazinone Nitrogen Atoms (N-1 and N-4)

The piperazinone ring contains two distinct nitrogen atoms available for modification. The N-1 atom is a secondary amine, which is generally more nucleophilic and less sterically hindered than the N-4 amide nitrogen. This difference in reactivity allows for selective functionalization.

Both N-1 and N-4 positions can be functionalized through alkylation and acylation, although the reactivity of the N-1 amine is significantly greater.

N-Alkylation at the more nucleophilic N-1 position is readily achieved by reacting the scaffold with alkyl halides in the presence of a base such as potassium carbonate or diisopropylethylamine. Reductive amination, reacting the N-1 amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride, is another efficient method for introducing a wide variety of alkyl substituents. Studies on similar piperazine (B1678402) systems show that these reactions are generally high-yielding. nih.gov

N-Acylation also preferentially occurs at the N-1 position. Reaction with acyl chlorides or anhydrides in the presence of a base leads to the corresponding N-1 amides. Coupling with carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt) is also a common and effective strategy. While acylation at the N-4 amide nitrogen is more challenging, it can sometimes be achieved under more forcing conditions or by using highly reactive acylating agents.

| Reaction Type | Position | Reagents | Product |

| N-Alkylation | N-1 | Alkyl Halide, Base (e.g., K₂CO₃) | N-1 Alkyl Derivative |

| Reductive Amination | N-1 | Aldehyde/Ketone, NaBH(OAc)₃ | N-1 Alkyl Derivative |

| N-Acylation | N-1 | Acyl Chloride, Base | N-1 Acyl Derivative |

| N-Acylation | N-1 | Carboxylic Acid, Coupling Agent | N-1 Acyl Derivative |

This table is based on established reactivity patterns for the piperazine/piperazinone scaffold.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. This reaction can be applied to the this compound scaffold to introduce aryl or heteroaryl substituents, primarily at the N-1 position.

The reaction typically involves coupling the N-1 amine with an aryl halide (bromide or chloride) or triflate in the presence of a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., XPhos, SPhos, or BINAP), and a base (e.g., NaOt-Bu or Cs₂CO₃). This methodology provides a versatile route to N-aryl piperazinones, which are common motifs in pharmacologically active compounds. The choice of ligand and reaction conditions is crucial for achieving high yields and can be tailored depending on the specific aryl halide used. While direct examples on this specific scaffold are not prevalent, the Buchwald-Hartwig amination is a well-established and reliable method for the N-arylation of a vast range of piperazine and piperazinone derivatives. acs.orgthieme-connect.commdpi.com

Applications As a Chemical Scaffold and Building Block

Conformationally Restricted Peptidomimetics Design

A primary application of the (6S)-6-(hydroxymethyl)piperazin-2-one scaffold is in the design of peptidomimetics—compounds that mimic the structure and function of natural peptides but with enhanced therapeutic properties. nih.gov The piperazin-2-one (B30754) core acts as a rigid template to control the conformation of the resulting molecule, a critical factor for effective interaction with biological targets like receptors and enzymes. researchgate.net By incorporating this scaffold, chemists can create molecules that adopt a specific, bioactive conformation, which is often a challenge with flexible, linear peptides.

The piperazin-2-one structure is adept at mimicking specific secondary structures of peptides, such as β-turns. nih.gov These turns are crucial for the biological activity of many peptides. By replacing a section of a peptide backbone with the this compound scaffold, researchers can enforce a turn-like geometry, thereby reproducing the spatial arrangement of critical side chains necessary for biological recognition. nih.govscilit.com

For instance, novel 2-piperazineone-bearing peptidomimetics have been designed as HIV capsid (CA) modulators by mimicking the structure of host factors that bind to the viral capsid. nih.gov In one study, a series of these peptidomimetics showed potent inhibitory activity against HIV-1 and a preference for HIV-2 inhibition, demonstrating the scaffold's utility in creating effective mimics of protein-protein interactions. nih.gov

Table 1: Examples of Bioactive Peptide Mimicry using Piperazin-2-one Scaffolds

| Target | Mimicked Structure/Interaction | Resulting Activity | Reference |

| HIV Capsid (CA) | Host factor binding to CA | Anti-HIV-1 and Anti-HIV-2 potency | nih.gov |

| General Peptides | β-turn conformations | Constrained peptide analogues | nih.gov |

Natural peptides are often poor drug candidates due to their rapid degradation by proteases in the body and poor absorption. The piperazine (B1678402) scaffold is a key tool for overcoming these limitations. nih.gov Incorporating the this compound unit into a peptide sequence replaces amide bonds that are susceptible to enzymatic cleavage, thereby significantly increasing the molecule's metabolic stability. nih.govnih.gov

The piperazine ring's physicochemical properties also contribute to improved bioavailability. nih.gov The nitrogen atoms in the ring can be protonated at physiological pH, which can enhance water solubility, a crucial factor for drug absorption and distribution. By modifying the scaffold, for example, by replacing a piperazine with a piperidine, researchers have been able to systematically improve metabolic stability in rat liver microsomes while retaining target affinity. nih.gov Computational predictions of metabolic stability for 2-piperazineone-bearing peptidomimetics have shown a good correlation with experimental results, providing a valuable tool for designing more stable drug candidates. nih.gov

Construction of Combinatorial Libraries

This compound is an excellent building block for the construction of combinatorial libraries, which are large collections of related compounds used for high-throughput screening to identify new drug leads. nih.gov The scaffold possesses three distinct points for chemical modification: the two nitrogen atoms within the ring and the primary alcohol of the hydroxymethyl group. 5z.com

These functional groups can be selectively protected and deprotected, allowing for the systematic and controlled addition of diverse chemical substituents. nih.govresearchgate.net This versatility enables the generation of thousands of unique compounds from a single core structure. For example, solid-phase synthesis routes have been developed to produce libraries of piperazine-2-carboxamide (B1304950) derivatives, where the piperazine-2-carboxylic acid scaffold is functionalized at its three reactive sites to maximize chemical diversity. 5z.com Such libraries are invaluable for screening against a wide range of biological targets to discover novel bioactive molecules. 5z.com

Precursor for Complex Heterocyclic Structures

Beyond its direct use as a scaffold, this compound serves as a chiral starting material for the synthesis of more complex heterocyclic systems. Its inherent stereochemistry and functionality make it a valuable precursor for creating a variety of other molecular architectures. nih.govresearchgate.net

The piperazine ring is a common feature in many approved drugs. nih.govbeilstein-journals.orgmdpi.com this compound provides a chiral route to various substituted piperazines. The lactam (amide within the ring) can be reduced to an amine, and the nitrogen atoms can be functionalized through reactions like alkylation or acylation. The hydroxymethyl group can also be modified or used as a handle for further synthetic transformations. researchgate.net An efficient and scalable synthesis starting from optically active (2S)-piperazine-2-carboxylic acid dihydrochloride (B599025) yields differentially protected 2-(hydroxymethyl)piperazines, which are versatile intermediates for preparing biologically active compounds. nih.gov These methods provide access to a wide range of C-substituted piperazines under mild conditions. nih.gov

Table 2: Synthetic Utility for Piperazine Derivatization

| Starting Material | Key Transformation | Product Class | Reference |

| (2S)-piperazine-2-carboxylic acid | Reduction and protection | Differentially protected 2-(hydroxymethyl)piperazines | nih.gov |

| This compound | Lactam reduction, N-alkylation/acylation | Substituted chiral piperazines | researchgate.net |

The this compound structure can be chemically manipulated to form other types of nitrogen-containing heterocyclic rings. For example, intramolecular cyclization reactions involving the hydroxymethyl group and one of the ring nitrogens can lead to bicyclic systems. Ring-opening and rearrangement reactions can also be employed to transform the six-membered piperazinone ring into different heterocyclic structures, expanding the chemical space that can be explored from this single chiral precursor. For instance, tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-ones can be prepared from piperazine-2-carboxylic acids and serve as scaffolds for creating a variety of 2-substituted piperazines. researchgate.net

Utility in Drug Discovery and Development

The piperazine ring is a highly valued structural motif in medicinal chemistry, frequently referred to as a "privileged scaffold" for its presence in a wide array of approved drugs. nih.govresearchgate.net Its widespread use is attributable to several key characteristics. The six-membered ring containing two nitrogen atoms at opposite positions offers structural rigidity, a large polar surface area, and the capacity for hydrogen bond donation and acceptance. nih.gov These features often lead to favorable pharmacokinetic properties in drug candidates, such as improved water solubility, oral bioavailability, and better target affinity and specificity. nih.govmdpi.com Consequently, piperazine derivatives have been successfully developed for a vast range of therapeutic applications, including treatments for central nervous system (CNS) disorders, cancer, and viral infections. nih.govresearchgate.net

Within this context, chiral building blocks like this compound serve as critical starting materials for the synthesis of complex, stereochemically defined molecules. The presence of a stereocenter and a functional handle (the hydroxymethyl group) allows for precise, three-dimensional elaboration into novel drug candidates. researchgate.netresearchgate.net These synthetic building blocks are particularly useful for creating combinatorial libraries, which are large collections of related compounds that can be screened to identify new biologically active agents. nih.gov The ability to generate diverse yet structurally related molecules from a common chiral core is a powerful strategy in modern drug discovery. researchgate.net

The versatility of the piperazin-2-one scaffold is demonstrated by its incorporation into compounds targeting a multitude of biological pathways. Researchers have successfully modified the core structure to develop agents with potential applications as antipsychotics, antidepressants, anxiolytics, and anticancer agents. nih.govresearchgate.netresearchgate.net The strategic modification of substituents on the piperazine ring can significantly alter the resulting molecule's medicinal properties and its pharmacokinetic and pharmacodynamic profiles. researchgate.net

The table below summarizes research findings on various derivatives that utilize the piperazine scaffold, highlighting the breadth of their application in drug discovery.

| Compound Class/Derivative | Therapeutic Area/Target | Research Findings |

| N-Arylpiperazines | Central Nervous System (CNS) | These derivatives are known to interact strongly with serotonin (B10506) receptors, such as 5-HT1A, making them valuable for developing treatments for depression, anxiety, and psychosis. mdpi.comsilae.it |

| Cyclin-Dependent Kinase (CDK) 4/6 Inhibitors | Oncology | Piperazine-containing drugs like Palbociclib and Ribociclib have been developed as inhibitors of CDK4/6 for the treatment of certain types of breast cancer. mdpi.comnih.gov |

| Fibroblast Growth Factor Receptor (FGFR) Inhibitors | Oncology | The piperazine moiety is a key component in drugs like Infigratinib, which selectively inhibits FGFR 1-3 and is used in cancer therapy. mdpi.comnih.gov |

| α-Glucosidase Inhibitors | Diabetes | Certain 2-furoic piperazide derivatives have shown promising inhibitory potential against α-glucosidase, an enzyme relevant to the management of type 2 diabetes. mdpi.com |

| Radiation Countermeasures | Radioprotection | Novel 1-(2-hydroxyethyl)piperazine derivatives have demonstrated significant radioprotective effects in vitro with minimal cytotoxicity, suggesting their potential to mitigate DNA damage from ionizing radiation. nih.gov |

Structure Activity Relationship Sar Investigations

Impact of the (6S)-Hydroxymethyl Group on Biological Interactions

The (6S)-hydroxymethyl group at the C-6 position of the piperazin-2-one (B30754) core plays a significant role in the molecule's interaction with biological targets. This functional group can participate in hydrogen bonding, a key interaction for stabilizing ligand-receptor complexes. The oxygen atom of the hydroxyl group can act as a hydrogen bond acceptor, while the hydrogen atom can act as a hydrogen bond donor. This dual capability allows for versatile binding to various amino acid residues within a protein's active site.

For instance, in the context of σ-receptor affinity, the presence of a hydroxymethyl side chain on the piperazine (B1678402) ring has been shown to be a favorable feature. Studies on chiral (piperazin-2-yl)methanol derivatives, which share the core structural element with (6S)-6-(hydroxymethyl)piperazin-2-one, have demonstrated that these compounds can exhibit high affinity for σ1-receptors researchgate.netnih.gov. The hydroxymethyl group is believed to contribute to the binding affinity and selectivity of these ligands researchgate.netnih.gov.

Furthermore, the (6S)-configuration of the hydroxymethyl group introduces a specific stereochemical orientation that is crucial for optimal interaction with chiral biological macromolecules like receptors and enzymes. The precise spatial arrangement of the hydroxymethyl group dictates how it fits into a binding pocket and can lead to significant differences in biological activity between stereoisomers.

Influence of Substituents at N-1, N-4, and C-3 Positions on Activity

Modifications at the N-1, N-4, and C-3 positions of the piperazin-2-one scaffold have been extensively explored to modulate the pharmacological properties of this class of compounds.

N-1 Position: The N-1 position of the piperazin-2-one ring is part of an amide functionality. Substitution at this position can influence the molecule's electronic properties, lipophilicity, and hydrogen bonding capacity. For example, the introduction of aromatic or heteroaromatic groups at the N-1 position can lead to π-π stacking interactions with aromatic residues in the binding site of a target protein. The nature of the substituent can also affect the conformational preference of the piperazine ring, which in turn can impact biological activity.

N-4 Position: The N-4 nitrogen of the piperazin-2-one ring is a secondary amine and represents a key site for chemical modification. The basicity of this nitrogen can be crucial for forming salt bridges with acidic residues in a receptor. Alkylation or arylation at the N-4 position can significantly alter a compound's potency and selectivity. For instance, in a series of chiral (piperazin-2-yl)methanol derivatives, the nature of the N-4 substituent was found to be a major determinant of σ1-receptor affinity researchgate.netnih.gov. An additional phenyl residue in the N-4 substituent was found to be favorable for high σ1-receptor affinity researchgate.netnih.gov. Specifically, a p-methoxybenzyl substituted piperazine derivative demonstrated the highest σ1-receptor affinity in its series researchgate.netnih.gov.

The table below illustrates the impact of N-4 substituents on the σ1-receptor affinity of (S)-(piperazin-2-yl)methanol analogs.

| Compound ID | N-4 Substituent | σ1 Receptor Affinity (Ki, nM) |

| 3a | H | > 10,000 |

| 3b | Benzyl | 148 |

| 3c | 4-Fluorobenzyl | 89.3 |

| 3d | 4-Methoxybenzyl | 12.4 |

| 3e | 4-Chlorobenzyl | 56.2 |

| 3f | 3,4-Dichlorobenzyl | 128 |

| 3g | Naphthylmethyl | 39.8 |

The following table summarizes the cytotoxic activity of a piperazin-2-one derivative with a trifluoromethyl substituent at the C-3 position against various cancer cell lines.

| Cell Line | Compound 6 (IC50, µM) |

| HUH7 (Hepatocellular Carcinoma) | < 50 |

| AKH12 (Hepatocellular Carcinoma) | < 50 |

| DAOY (Medulloblastoma) | > 50 |

| UW228-2 (Medulloblastoma) | > 50 |

| D283 (Medulloblastoma) | > 50 |

| D425 (Medulloblastoma) | > 50 |

| U251 (Glioblastoma) | < 50 |

Stereochemical Effects on Target Binding and Efficacy

Stereochemistry is a paramount factor in the biological activity of this compound and its derivatives. The chiral center at the C-6 position, dictated by the (S)-configuration, determines the three-dimensional arrangement of the hydroxymethyl group. This specific spatial orientation is often essential for a precise fit into the chiral environment of a biological target.

Different enantiomers of a chiral drug can exhibit distinct pharmacological profiles, with one enantiomer being significantly more potent, having a different mode of action, or being less toxic than the other. For 2-substituted piperazines, it has been shown that the R enantiomers can bind effectively to the α7 nicotinic acetylcholine (B1216132) receptor, mimicking the orientation of other known agonists nih.govnih.gov. This highlights the critical role of stereochemistry in determining receptor binding and subsequent biological response.

The synthesis of chiral piperazin-2-ones often aims to produce a single enantiomer to maximize therapeutic efficacy and minimize potential off-target effects associated with the other enantiomer. The biological evaluation of individual stereoisomers is crucial for a comprehensive understanding of the SAR.

Conformational Analysis and its Correlation with Biological Activity

The piperazine ring can adopt several conformations, with the chair conformation generally being the most stable. However, the presence of substituents can influence the conformational equilibrium. The conformation of the piperazin-2-one ring system plays a vital role in defining the spatial relationship between its various functional groups, which in turn affects its ability to bind to a biological target.

Conformational analysis of 2-substituted piperazines has revealed a preference for the axial conformation of the substituent nih.govnih.gov. This preference can be further stabilized by intramolecular hydrogen bonding, for instance, between an ether-linked substituent and a proton on the piperazine ring nih.govnih.gov. The axial orientation can position key pharmacophoric elements in a specific spatial arrangement that is optimal for receptor binding. For example, in certain α7 nicotinic acetylcholine receptor agonists, the axial conformation places the basic and pyridyl nitrogens in an orientation that closely mimics that of nicotine (B1678760) nih.govnih.gov.

The interplay between the substituents on the piperazin-2-one ring and the resulting conformational preferences is a key aspect of its SAR. Understanding these conformational dynamics through experimental techniques like NMR spectroscopy and computational modeling can provide valuable insights for the design of new analogs with improved biological activity.

Mechanistic Investigations of Biological Activities Preclinical in Vitro and in Vivo Models, Excluding Human Clinical Data

Molecular Target Identification and Validation

Investigations into the molecular targets of (6S)-6-(hydroxymethyl)piperazin-2-one have been focused on its potential as an enzyme inhibitor.

The inhibitory activity of this compound has been evaluated against specific enzymes, most notably glycosidases.

Glycosidases

This compound, along with its (6R) enantiomer and a more complex derivative, was synthesized and tested for its ability to inhibit various glycosidases. nih.govresearchgate.netresearchgate.net The compound was assayed against β-glucosidase from almonds, α-glucosidase from yeast, α-galactosidase from coffee beans, β-galactosidase from Aspergillus oryzae, and α-mannosidase from jack beans.

The results indicated that this compound is a weak inhibitor of almond β-glucosidase, showing 15% inhibition at a concentration of 1.0 mM. nih.gov It did not exhibit significant inhibitory activity against the other glycosidases tested under the assay conditions. nih.gov

| Enzyme (Source) | Concentration of this compound | % Inhibition |

|---|---|---|

| β-Glucosidase (almonds) | 1.0 mM | 15% |

| α-Glucosidase (yeast) | 1.0 mM | - |

| α-Galactosidase (coffee beans) | 1.0 mM | - |

| β-Galactosidase (Aspergillus oryzae) | 1.0 mM | - |

| α-Mannosidase (jack bean) | 1.0 mM | - |

Factor Xa, Plasmepsin II, and Histone Methyltransferases

No specific preclinical studies detailing the inhibitory effects of this compound on Factor Xa, Plasmepsin II, or histone methyltransferases were identified in the reviewed literature. While the piperazin-2-one (B30754) scaffold is found in compounds targeting Factor Xa, specific inhibitory data for this particular molecule is not available.

Peptidergic Systems, Serotonin (B10506)/Histamine Receptors

No preclinical data from in vitro or in vivo models describing the interaction or modulation of peptidergic systems or serotonin/histamine receptors by this compound were found in the available scientific literature.

IAPs and Bcl-2 Family Proteins

There were no preclinical studies identified that investigated the ability of this compound to interfere with protein-protein interactions involving Inhibitor of Apoptosis Proteins (IAPs) or Bcl-2 family proteins.

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as (6S)-6-(hydroxymethyl)piperazin-2-one, might interact with a protein's binding site. While specific molecular docking studies focused solely on this compound are not extensively detailed in publicly available literature, the broader class of piperazine-containing molecules has been the subject of numerous docking analyses against various therapeutic targets.

For instance, in studies on piperazine (B1678402) derivatives targeting various enzymes and receptors, the interactions are often characterized by hydrogen bonds with specific amino acid residues like aspartate. The docking poses of these derivatives help to rationalize their biological activity and guide the design of more potent analogs. A hypothetical docking study of this compound into a relevant active site would likely show the hydroxymethyl group and the N-H and C=O groups of the lactam participating in a network of hydrogen bonds, anchoring the molecule within the binding pocket. The stereochemistry of the C6 position would also be expected to influence the binding orientation and affinity significantly.

Quantum Mechanical Analysis of Conformational Preferences

Quantum mechanical methods provide a highly accurate means of studying the electronic structure and geometry of molecules. These calculations can be used to determine the relative energies of different conformations of a molecule, thus predicting its most stable three-dimensional shape. The conformation of a ligand is a critical determinant of its ability to bind to a biological target.

For cyclic structures like piperazin-2-ones, conformational analysis is particularly important. The piperazine ring can adopt several conformations, such as chair, boat, and twist-boat. Quantum mechanical calculations, often employing Density Functional Theory (DFT), can be used to determine the energetic landscape of these conformations for this compound. These studies would likely reveal that a chair-like conformation is the most stable, with the hydroxymethyl group occupying either an axial or equatorial position. The relative energies of these two possibilities would dictate the preferred conformation in solution. The presence of the lactam moiety introduces a degree of planarity to a portion of the ring, which would also be accurately modeled by quantum mechanical methods. Understanding the conformational preferences of this molecule is a prerequisite for meaningful molecular docking and pharmacophore modeling studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are developed by finding a statistical correlation between calculated molecular descriptors and experimentally determined activity.

For example, a study on keto piperazine derivatives as renin inhibitors successfully developed a QSAR model with a high correlation coefficient (R²) of 0.846. This model indicated that constitutional descriptors such as the number of double bonds and the number of oxygen atoms were crucial for the inhibitory activity. A similar approach could be applied to derivatives of this compound to identify the key structural features that govern their biological activity against a particular target.

Table 1: Hypothetical Descriptors for a QSAR Model of this compound Derivatives

| Descriptor Type | Example Descriptors | Potential Influence on Activity |

| Constitutional | Molecular Weight, Number of Oxygen Atoms, Number of Nitrogen Atoms | Size and hydrogen bonding capacity |

| Topological | Wiener Index, Kier & Hall Shape Indices | Molecular shape and branching |

| Quantum Chemical | HOMO/LUMO Energies, Dipole Moment, Atomic Charges | Electronic properties and reactivity |

Pharmacophore Model Development

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific biological target. These models are generated based on the structures of known active compounds and are used to screen virtual libraries for new potential ligands.

The development of a pharmacophore model for ligands that include the this compound scaffold would be based on the common features of active molecules. A typical pharmacophore model for a piperazine-containing ligand might include features such as hydrogen bond donors, hydrogen bond acceptors, and hydrophobic centers.

For this compound, the key pharmacophoric features would likely be:

A hydrogen bond donor (the N-H group of the lactam).

A hydrogen bond acceptor (the C=O group of the lactam).

A hydrogen bond donor/acceptor (the hydroxyl group).

A potential hydrophobic feature associated with the carbon backbone.

The specific spatial arrangement of these features, dictated by the rigid piperazin-2-one (B30754) ring and the stereochemistry at the C6 position, would be a critical component of the pharmacophore model. This model could then be used to virtually screen for new molecules that fit these spatial and chemical requirements, potentially leading to the discovery of novel and potent therapeutic agents.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation (General)

Spectroscopic methods are indispensable for the structural elucidation of (6S)-6-(hydroxymethyl)piperazin-2-one, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary tools for confirming the molecular structure.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronic environment of the protons. For instance, the protons of the hydroxymethyl group would appear as a doublet, coupled to the adjacent methine proton. The protons on the piperazine (B1678402) ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with each other. The N-H protons would likely appear as broad singlets.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each carbon atom in a unique electronic environment gives a distinct signal. Key expected signals would include those for the carbonyl carbon of the lactam, the carbon of the hydroxymethyl group, and the four distinct carbons of the piperazine ring. The chemical shifts of these signals are indicative of their functional group and hybridization state. rsc.orglew.ro

| ¹H NMR Expected Chemical Shifts | ¹³C NMR Expected Chemical Shifts |

| Proton | Approximate Chemical Shift (ppm) |

| -CH₂- (hydroxymethyl) | 3.5 - 3.7 |

| -CH- (chiral center) | 3.2 - 3.4 |

| -NH- (amide) | 7.5 - 8.5 |

| -NH- (amine) | 1.5 - 3.0 |

| Piperazine Ring Protons | 2.8 - 3.5 |

| Interactive Data Table: Expected NMR Data for this compound | |

| Note: These are predicted values and may vary based on solvent and experimental conditions. |

Mass Spectrometry (MS): Mass spectrometry is utilized to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. Under electron ionization (EI), the molecule would be expected to fragment in a predictable manner. The molecular ion peak [M]⁺ would be observed, and key fragment ions would likely result from the loss of the hydroxymethyl group (-CH₂OH), cleavage of the piperazine ring, and loss of carbon monoxide (CO) from the lactam moiety. semanticscholar.orgrsc.org

| Expected Mass Spectrometry Fragments |

| m/z |

| 130 |

| 99 |

| 102 |

| 71 |

| Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be characterized by specific absorption bands. researchgate.netutdallas.edu

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad) |

| N-H (amine and amide) | 3100-3500 (medium) |

| C-H (alkane) | 2850-3000 (medium) |

| C=O (amide I) | 1640-1680 (strong) |

| N-H bend (amide II) | 1510-1570 (medium) |

| C-O (alcohol) | 1000-1260 (strong) |

| Interactive Data Table: Characteristic Infrared Absorption Bands for this compound |

Chromatographic Methods for Chiral Purity Determination (e.g., UHPLC-HRMS/MS for derivatized forms)

Ensuring the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry/Mass Spectrometry (UHPLC-HRMS/MS) is a powerful technique for this purpose, particularly after derivatization. researchgate.net

The process typically involves reacting the chiral compound with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral UHPLC column.

Derivatization: The this compound molecule contains two reactive sites for derivatization: the secondary amine and the primary alcohol. A common strategy involves using a chiral derivatizing agent that reacts specifically with the amine group. Reagents such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or chiral isothiocyanates are often employed for this purpose. researchgate.netnih.gov The derivatization reaction creates two diastereomeric products if the starting material is a racemic mixture.

UHPLC-HRMS/MS Analysis: The resulting diastereomers are then separated using a reversed-phase UHPLC column. The high resolution and sensitivity of the HRMS/MS detector allow for accurate quantification of each diastereomer, even at very low concentrations. The separation of the diastereomers allows for the calculation of the enantiomeric excess (e.e.) of the (6S)-enantiomer.

A hypothetical UHPLC-HRMS/MS method for the analysis of a derivatized form of this compound is outlined below.

| UHPLC-HRMS/MS Parameters |

| Parameter |

| Column |

| Mobile Phase A |

| Mobile Phase B |

| Gradient |

| Flow Rate |

| Column Temperature |

| Ionization Mode |

| MS Analysis |

| Precursor Ion |

| Product Ions |

| Interactive Data Table: Example UHPLC-HRMS/MS Method Parameters |

By integrating the peak areas of the two separated diastereomers, the enantiomeric purity of this compound can be accurately determined. This analytical rigor is essential for its development and application in fields requiring high chemical and stereochemical purity.

Future Research Directions and Potential Academic Contributions

Exploration of Novel Synthetic Pathways with Enhanced Stereocontrol

The development of efficient and scalable synthetic routes to enantiomerically pure compounds like (6S)-6-(hydroxymethyl)piperazin-2-one is a cornerstone of modern pharmaceutical research. While methods exist for the synthesis of chiral piperazines and their derivatives, future work will likely focus on pathways that offer superior stereocontrol, higher yields, and greater versatility. nih.gov

Key areas for exploration include:

Asymmetric Catalysis : The use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions is a powerful strategy. Recent advances in the catalytic enantioselective synthesis of piperazinones, for instance, have utilized organocatalysis to create homochiral products from simple aldehydes in a multi-step, one-pot sequence. rsc.org

Chiral Pool Synthesis : Leveraging naturally occurring chiral molecules, such as α-amino acids, as starting materials provides an effective method for producing enantiomerically pure piperazines. rsc.org Future research could expand the range of amino acid precursors to generate a wider diversity of substituted piperazinones.

Novel Cyclization Strategies : Investigating new intramolecular reactions to form the piperazinone ring with high diastereoselectivity is a promising avenue. Techniques like the Mitsunobu reaction have been employed for the cyclization step in the synthesis of related chiral piperazines. researchgate.net

| Strategy | Key Transformation | Starting Materials | Advantages | Reference |

|---|---|---|---|---|

| Asymmetric Catalysis | Catalytic asymmetric α-chlorination | Aldehydes, N,N'-dibenzylethylenediamine | High enantioselectivity, no intermediate purification | rsc.org |

| Chiral Pool Synthesis | Aza-Michael addition | α-Amino acids | Access to enantiomerically pure products, scalable | rsc.org |

| Diastereoselective Alkylation | Triflate alkylation | Amino acid derivatives | Controlled introduction of substituents | researchgate.net |

| Intramolecular Cyclization | Mitsunobu reaction | Amino alcohol derivatives | Efficient ring formation with defined stereochemistry | researchgate.net |

Design of Advanced Scaffolds for Multi-Target Approaches

The concept of multi-target drug design, where a single molecule is engineered to interact with multiple biological targets, is gaining traction as a strategy to combat complex diseases like cancer and neurodegenerative disorders. The piperazine scaffold is exceptionally well-suited for this approach due to its unique physicochemical properties, including its basicity and ability to adopt different conformations, which can be fine-tuned to modulate pharmacokinetic and pharmacodynamic profiles. nih.gov

The this compound core can serve as a central scaffold for creating libraries of compounds designed for multi-target activity. Future research could focus on:

Scaffold Decoration : Systematically modifying the scaffold at its three key positions—the hydroxymethyl group, the secondary amine, and the lactam nitrogen—can generate diverse molecular shapes and functionalities. This allows for the exploration of structure-activity relationships (SAR) across different target families. researchgate.net

Hybrid Molecule Design : Fusing the piperazinone core with other known pharmacophores can lead to hybrid compounds with novel, synergistic activities. For example, combining the piperazine moiety with coumarin (B35378) or triazole fragments has yielded compounds with potent biological effects. nih.govnih.gov

Application in Kinase Inhibition : Piperazine and its derivatives are common components of kinase inhibitors used in oncology. nih.gov The this compound scaffold could be elaborated to create new inhibitors that target multiple kinases simultaneously, potentially overcoming drug resistance.

| Piperazine Derivative Type | Target Classes | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Piperidine/Piperazine Hybrids | Sigma-1 (σ1R) and Histamine H3 (H3R) Receptors | Neuropathic Pain | nih.gov |

| N,N'-Dialkylpiperazines | ABL/SRC, PDGFR, FGFR, VEGFR Kinases | Cancer | nih.gov |

| Quinolone-Piperazine Scaffolds | Topoisomerase, various kinases | Cancer | nih.gov |

| Piperidine Heterocycle Derivatives | Dopamine and Serotonin (B10506) Receptors | Psychosis | nih.gov |

Mechanistic Elucidation of Emerging Biological Activities

Piperazine-based compounds exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects. researchgate.netnih.govresearchgate.net A critical area for future academic contribution is the detailed mechanistic investigation of these activities at the molecular level. Understanding how derivatives of this compound interact with their biological targets is essential for optimizing their therapeutic potential.

Future research should aim to:

Identify Novel Targets : Screening libraries derived from the piperazinone scaffold against a wide array of biological targets can uncover new activities.

Investigate Molecular Interactions : Once a target is identified, biophysical and structural biology techniques can be used to elucidate the precise binding mode. The lactam and hydroxymethyl groups of the core structure offer multiple points for hydrogen bonding, which can be crucial for target recognition. mdpi.com

Clarify Downstream Pathways : For activities such as cytotoxicity, it is important to understand the cellular pathways that are modulated. Studies have shown that some piperazinone derivatives can induce apoptosis through the activation of caspases, highlighting a potential mechanism for their anticancer effects. mdpi.com

Integration of in silico and in vitro Methodologies for Rational Design

The synergy between computational (in silico) and experimental (in vitro) methods has revolutionized drug discovery. This integrated approach allows for the rational design of molecules with improved potency and selectivity, significantly accelerating the development process. nih.govrsc.org For a scaffold like this compound, this strategy is particularly valuable.

A typical workflow for future research projects would involve:

In silico Design and Screening : Utilizing computational tools for pharmacophore modeling, molecular docking, and Quantitative Structure-Activity Relationship (QSAR) studies to design and virtually screen new derivatives. researchgate.netmdpi.com These methods help prioritize compounds for synthesis by predicting their potential to bind to a specific target. nih.gov

Synthesis : Synthesizing the most promising candidates identified through computational screening.

In vitro Validation : Experimentally testing the synthesized compounds in relevant biological assays (e.g., enzyme inhibition assays, cell-based assays) to confirm their activity and determine key parameters like IC₅₀ values. nih.gov

Iterative Optimization : Using the experimental data to refine the computational models and design the next generation of compounds with enhanced properties. This cycle of design, synthesis, and testing is a hallmark of modern rational drug design. nih.govresearchgate.net

| Methodology | Purpose | Example Application | Reference |

|---|---|---|---|

| Molecular Docking | Predict binding mode and affinity of ligands to a target protein. | Understanding interaction modes of MAO-A inhibitors. | nih.gov |

| QSAR Modeling | Correlate chemical structure with biological activity to predict potency. | Developing models for mTORC1 inhibitors. | mdpi.com |

| ADME Prediction | Forecast pharmacokinetic properties (Absorption, Distribution, Metabolism, Elimination). | Assessing drug-likeness of novel MAO inhibitors. | nih.gov |

| In vitro Enzyme Assays | Experimentally measure the inhibitory activity of compounds. | Determining IC₅₀ values for novel MAO-A inhibitors. | nih.gov |

| Molecular Dynamics Simulations | Analyze the dynamic behavior and stability of ligand-protein complexes. | Revealing crucial amino acid interactions with Sigma-1 Receptor ligands. | rsc.org |

常见问题

Q. Example Reaction Table :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | DCC, DMAP, THF | Lactam cyclization |

| 2 | Chiral catalyst (e.g., Ru-BINAP) | Enantioselective hydrogenation |

| 3 | NaBH₄, MeOH | Hydroxymethyl group reduction |

Basic: What analytical techniques are critical for characterizing this compound?

Answer:

Key techniques include:

- Chiral HPLC : To confirm enantiomeric purity (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) .

- NMR Spectroscopy : H and C NMR for structural elucidation, with COSY/HSQC to resolve stereochemistry .

- Mass Spectrometry (HRMS) : For molecular weight validation and fragmentation pattern analysis .

- X-ray Crystallography : To unambiguously determine the (6S) configuration in crystalline form .

Q. Experimental Design :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC monitoring .

Advanced: What strategies can resolve contradictions in biological activity data for this compound?

Answer:

- Reproducibility Checks : Validate assays (e.g., enzyme inhibition) across multiple labs .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., piperazine derivatives in ) to isolate stereochemical effects .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

Case Study : Discrepancies in IC₅₀ values may arise from impurities; quantify via LC-MS and retest .

Advanced: How can researchers design experiments to study the metabolic pathways of this compound?

Answer:

- In Vitro Models : Use hepatic microsomes (human/rat) to identify phase I metabolites (oxidation, hydrolysis) .

- Isotopic Labeling : Synthesize C-labeled compound for tracking metabolic fate via scintillation counting .

- MS/MS Fragmentation : Map metabolite structures using high-resolution tandem mass spectrometry .

Key Considerations : Include control groups with enantiomeric (6R) form to assess stereospecific metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。